molecular formula C9H9NO5 B1206059 Gentisuric acid CAS No. 25351-24-0

Gentisuric acid

Cat. No.: B1206059
CAS No.: 25351-24-0
M. Wt: 211.17 g/mol
InChI Key: FBFATOOJCPDQOZ-UHFFFAOYSA-N
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Description

Gentisuric acid, also known as gentisate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been primarily detected in urine.
This compound is a N-acylglycine.

Scientific Research Applications

Metabolism and Aspirin Interaction

Gentisuric acid (GU) has been synthesized and identified as a metabolite of aspirin in both animals and humans. Its formation is catalyzed by a mitochondrial fraction of rat and beef liver and occurs through the conjugation of gentisic acid with glycine. It has been detected in 76% of urine samples from aspirin-treated patients, demonstrating its role in the metabolic process related to aspirin consumption (Wilson et al., 1978).

Therapeutic Effects

Gentisic acid (GA), related to this compound, has shown various beneficial effects on human health. These include anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and especially antioxidant activities. It's a significant metabolite of aspirin and is found in various plants and fruits, indicating its potential in pharmaceutical applications (Abedi et al., 2019).

Antioxidant Properties

Research indicates that gentisic acid can inhibit oxidation of low-density lipoprotein (LDL) and the formation of cholesterol ester hydroperoxides in human plasma. This suggests its role as a potent antioxidant, which could contribute to the anti-atherogenic effects of aspirin (Ashidate et al., 2005).

Anticancer Potential

Gentisic acid has been studied for its chemopreventive activity against skin carcinogenesis. It shows significant reduction in tumour promotion response and oxidative stress, indicating its potential in cancer prevention strategies (Sharma et al., 2004).

Antidiabetic Potential

An in vitro and in silico study evaluating the antidiabetic potential of gentisic acid showed moderate interactions with receptors involved in diabetes management and complications. This suggests its potential role in developing antidiabetic therapies (Mechchate et al., 2021).

Future Directions

: Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids

Biochemical Analysis

Biochemical Properties

Gentisuric acid is involved in several biochemical reactions. It interacts with enzymes such as α-amidating monooxygenase (PAM), which catalyzes the amidation of this compound. This interaction is crucial for the conversion of gentisic acid to this compound. Additionally, this compound has been shown to prevent DNA damage induced by Mitomycin C, highlighting its protective role in biochemical reactions .

Cellular Effects

This compound influences various cellular processes It has been observed to prevent DNA damage in cells exposed to Mitomycin C, thereby protecting cellular integrityThis compound’s role in cellular metabolism includes its involvement in the detoxification processes, where it helps in the excretion of aspirin metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. The binding of this compound to α-amidating monooxygenase (PAM) facilitates its conversion from gentisic acid. This interaction involves the formation of a stable enzyme-substrate complex, which is essential for the amidation process. Additionally, this compound’s ability to prevent DNA damage suggests that it may interact with DNA repair enzymes or other protective proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored. In vitro studies have shown that this compound can maintain its protective effects against DNA damage over extended periods, indicating its potential for long-term use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively prevent DNA damage without causing adverse effects. At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any potential risks .

Metabolic Pathways

This compound is involved in the metabolic pathways of aspirin. It is formed through the conjugation of gentisic acid with glycine, a process catalyzed by α-amidating monooxygenase (PAM). This pathway is crucial for the detoxification and excretion of aspirin metabolites. The involvement of this compound in these metabolic pathways highlights its importance in the overall metabolism of aspirin .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the body is essential for its effective functioning and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The targeting signals and post-translational modifications of this compound direct it to specific organelles, such as the mitochondria or the nucleus. This subcellular localization is crucial for its activity and function, as it allows this compound to interact with the appropriate biomolecules and enzymes .

Properties

IUPAC Name

2-[(2,5-dihydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFATOOJCPDQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179998
Record name Gentisuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25351-24-0
Record name Gentisuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentisuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25351-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTISURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is gentisuric acid formed in the body?

A1: this compound is primarily formed as a metabolite of aspirin. There are two main pathways identified in research:

  • Direct conjugation: Gentisic acid, a primary metabolite of aspirin, can be conjugated with glycine in the mitochondria of the liver (both rat and beef liver have shown this capability) to form this compound. []
  • Microsomal hydroxylation: In rat livers, the microsomal fraction can also contribute to this compound formation by hydroxylating salicyluric acid, another major aspirin metabolite. This pathway's activity can be increased by pretreating with phenobarbital, suggesting involvement of cytochrome P450 enzymes. []

Q2: What is the significance of this compound being identified in human urine after aspirin consumption?

A: A study involving aspirin-treated patients showed that this compound was present in the urine of 76% of those with detectable salicylic acid levels. [] This finding, confirmed through TLC and mass spectrometry, confirms that the formation of this compound isn't limited to animal models and occurs as part of aspirin metabolism in humans.

Q3: Does the formation of this compound change when a person overdoses on aspirin?

A: Interestingly, research shows a shift in aspirin metabolism during overdose scenarios. While salicyluric acid is the major metabolite at therapeutic doses (63.1% in the first 8 hours), its excretion decreases in overdose patients (30% in the first 24 hours). [] Conversely, the excretion of this compound, along with salicylic acid, salicyl acyl glucuronide, and gentisic acid, increases. This suggests that alternative metabolic pathways, including those leading to this compound, become more prominent when the primary salicyluric acid pathway is saturated. []

Q4: How does the formation of this compound differ between humans and rats?

A: While both humans and rats produce this compound as an aspirin metabolite, quantitative differences exist. Rats generally exhibit a lower dependence on the salicyluric acid pathway and compensate by utilizing other routes, including this compound formation, even at lower doses. [] Humans, on the other hand, heavily rely on salicyluric acid formation, and the shift towards other pathways like this compound production is less efficient, becoming more apparent during overdose situations. []

Q5: Can enzymes other than those found in the liver contribute to this compound formation?

A: Yes, research indicates that peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in various peptide processing reactions, can also catalyze the conversion of salicyluric acid to this compound. [] This reaction proceeds in two steps, first forming N-salicyl-alpha-hydroxyglycine, which is then dealkylated to produce this compound and glyoxylate. [] This finding suggests a broader involvement of PAM in xenobiotic metabolism.

Q6: Does the presence of other aspirin metabolites influence the activity of mitomycin C, a known genotoxic compound?

A: Studies using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster have shown that several aspirin metabolites, including this compound, can significantly reduce the genotoxicity induced by mitomycin C. [] This protective effect, observed without affecting fly survival, suggests a potential role for these metabolites in mitigating the genotoxic effects of certain compounds.

Q7: How is this compound transported across cell membranes?

A: Research using human erythrocytes as a model system revealed that this compound, similar to gentisic acid, utilizes the band 3 protein for transport across the cell membrane. [] This is in contrast to salicyluric acid, which shows a lower dependence on band 3 protein. This difference in transport mechanisms could be attributed to the glycine conjugation, potentially influencing the distribution and elimination kinetics of these metabolites. []

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